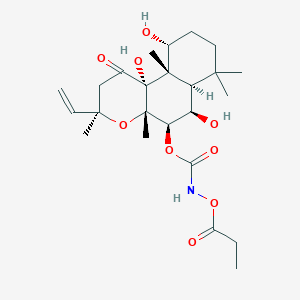
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Descripción general
Descripción
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine, also known as AC-260584, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of pyridine derivatives and is structurally similar to other pyridine-based compounds that have shown promising results in preclinical studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine involves the reaction of 4-cyanopyridine-2-carbonitrile with 6-methyl-2-chloronicotinonitrile in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with ammonia.
Starting Materials
4-cyanopyridine-2-carbonitrile, 6-methyl-2-chloronicotinonitrile, Sodium borohydride, Ammonia
Reaction
Step 1: 4-cyanopyridine-2-carbonitrile is reacted with 6-methyl-2-chloronicotinonitrile in the presence of a base, such as potassium carbonate, in a polar aprotic solvent, such as DMF or DMSO, at elevated temperature to form the intermediate 2-amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine., Step 2: The intermediate is then reduced with sodium borohydride in a solvent, such as ethanol or methanol, at room temperature to form the corresponding amine intermediate., Step 3: The amine intermediate is then reacted with ammonia in a solvent, such as ethanol or methanol, at elevated temperature to form the final product, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is not fully understood, but it is believed to inhibit the activity of certain protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These kinases play critical roles in the regulation of cell growth, proliferation, and survival, and their dysregulation has been implicated in the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been shown to have potent inhibitory effects on the activity of CDKs and GSK-3, which play critical roles in the regulation of cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been shown to have anti-inflammatory properties and may have potential applications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is its potent inhibitory effects on certain protein kinases, which make it a promising candidate for the development of targeted cancer therapies. However, its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, like many small molecule compounds, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine may have limitations in terms of its bioavailability and toxicity, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several potential future directions for research on 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine. One possible direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential biomarkers that may be useful in predicting patient response to treatment. Finally, there is a need to develop more efficient and cost-effective synthesis methods for 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine, which may facilitate its translation into clinical use.
Aplicaciones Científicas De Investigación
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to have potent inhibitory effects on certain protein kinases that are involved in the regulation of cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies.
Propiedades
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODGFXCRIJNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156058 | |
| Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
CAS RN |
129090-35-3 | |
| Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)





![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)




